molecular formula C11H11ClO B2485590 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one CAS No. 1175698-01-7

2-(3-Chlorophenyl)-1-cyclopropylethan-1-one

Cat. No.: B2485590
CAS No.: 1175698-01-7
M. Wt: 194.66
InChI Key: QTMRXMWRDKJQEX-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-1-cyclopropylethan-1-one is a cyclopropyl ketone derivative featuring a 3-chlorophenyl substituent. Its molecular formula is C₁₁H₁₁ClO, with a molecular weight of 194.66 g/mol, and it is registered under CAS number 1175698-01-7 . The compound serves as a versatile chiral building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to the cyclopropane ring’s unique electronic and steric properties. For example, sulfonamide β-lactamase inhibitors are synthesized from 3-chlorostyrene via sulfonylation and alkylation steps , while hydrazinecarbothioamides are prepared by reacting 3-chlorophenyl isothiocyanates with hydrazine hydrate .

Properties

IUPAC Name

2-(3-chlorophenyl)-1-cyclopropylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO/c12-10-3-1-2-8(6-10)7-11(13)9-4-5-9/h1-3,6,9H,4-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTMRXMWRDKJQEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)CC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one typically involves the reaction of 3-chlorobenzyl chloride with cyclopropyl methyl ketone in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Amines or thiols substituted products.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in the development of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Structural Differences
2-(3-Chlorophenyl)-1-cyclopropylethan-1-one C₁₁H₁₁ClO 194.66 1175698-01-7 Reference compound: cyclopropylethanone core
1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 Not provided Chlorine at para position; additional methyl
2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one C₁₁H₁₁ClOS 226.72 Not provided Thioether (-S-) replaces ketone oxygen
3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one C₁₂H₁₃ClO 208.68 898787-52-5 Extended methylene chain between ketone and aryl
2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride C₉H₁₁Cl₂NO 220.09 474709-89-2 Amino group introduced; hydrochloride salt form

Positional Isomerism: Chlorine Substitution

The position of the chlorine atom on the phenyl ring significantly influences electronic and steric properties. For instance, 1-(4-Chlorophenyl)-2-cyclopropylpropan-1-one (para-substituted) exhibits reduced steric hindrance compared to the ortho-substituted target compound. This difference may enhance its reactivity in electrophilic aromatic substitution reactions .

Functional Group Modifications

  • Thioether vs. Ketone : Replacing the ketone oxygen with sulfur in 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one increases molecular weight (226.72 vs. 194.66 g/mol) and alters electronic properties. The thioether group’s lower electronegativity may reduce hydrogen-bonding capacity, impacting solubility and crystallinity .
  • Amino Derivatives: 2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride introduces an amino group, enabling participation in hydrogen bonding and salt formation. This modification enhances water solubility, making it suitable for pharmaceutical formulations .

Chain Length and Cyclopropane Positioning

3-(3-Chlorophenyl)-1-cyclopropylpropan-1-one features an additional methylene group between the ketone and phenyl ring. This elongation increases molecular weight (208.68 vs.

Research Findings and Trends

  • Synthetic Utility : The 3-chlorophenyl group is frequently employed to modulate lipophilicity and binding affinity in drug candidates. For instance, β-lactamase inhibitors derived from 3-chlorostyrene show enhanced activity against resistant bacterial strains .
  • Spectroscopic Characterization : Mass spectrometry and molecular modeling (e.g., Chem3D Pro) are critical for elucidating fragmentation patterns and electronic properties of these compounds, aiding in structural validation .

Biological Activity

2-(3-Chlorophenyl)-1-cyclopropylethan-1-one is an organic compound notable for its unique structural features, including a cyclopropyl group linked to an ethanone moiety with a 3-chlorophenyl substituent. This compound has garnered interest in various fields of research due to its potential biological activities and therapeutic applications.

  • Molecular Formula : C12_{12}H11_{11}ClO
  • Molecular Weight : Approximately 196.67 g/mol

The structural configuration of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one influences its chemical behavior and biological activity. The presence of the chlorophenyl group is particularly significant, as halogenated aromatic compounds often exhibit enhanced biological interactions.

Research indicates that 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one may interact with specific molecular targets within biological systems, potentially modulating various cellular processes. Preliminary studies suggest that it may bind to receptors or enzymes, thereby affecting their activity. However, detailed investigations are still necessary to elucidate the precise mechanisms involved.

Therapeutic Potential

The compound's potential therapeutic applications are under exploration, particularly in the fields of pharmacology and medicinal chemistry. Its interactions with biological systems could lead to the development of novel drug precursors or therapeutic agents.

Comparative Analysis

To better understand the unique properties of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one, it is beneficial to compare it with structurally similar compounds. The following table summarizes key differences:

Compound NameStructural FeaturesKey Differences
1-[2-(4-Chlorophenyl)cyclopropyl]ethan-1-oneSimilar cyclopropyl structureDifferent chlorophenyl position
1-(1-(3-Chlorophenyl)cyclopropyl)ethanoneContains a ketone functional groupDifferent functional group
3-(2-Chlorophenyl)cyclopentanoneCyclopentanone instead of cyclopropyl structureDifferent cyclic structure

This comparison highlights the distinct characteristics of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one, which may influence its reactivity and biological properties.

Study on Antimicrobial Activity

A study investigating various chlorinated compounds, including derivatives similar to 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one, demonstrated significant antimicrobial properties. The results indicated that these compounds could inhibit bacterial growth effectively, suggesting potential applications in developing new antibiotics .

Future Directions

Further research is essential to fully understand the biological activity of 2-(3-Chlorophenyl)-1-cyclopropylethan-1-one. Future studies should focus on:

  • Detailed pharmacokinetic and pharmacodynamic evaluations.
  • Investigation of specific molecular targets and pathways affected by this compound.
  • Development of derivative compounds to enhance efficacy and reduce toxicity.

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